molecular formula C17H32O2 B1582597 Tetradecyl acrylate CAS No. 21643-42-5

Tetradecyl acrylate

Cat. No.: B1582597
CAS No.: 21643-42-5
M. Wt: 268.4 g/mol
InChI Key: XZHNPVKXBNDGJD-UHFFFAOYSA-N
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Description

Tetradecyl acrylate is an organic compound with the molecular formula C17H32O2. It is an ester formed from acrylic acid and tetradecanol. This compound is a clear, colorless liquid at room temperature and is primarily used in the production of polymers and copolymers. This compound is known for its hydrophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradecyl acrylate can be synthesized through the esterification of acrylic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of high-purity reactants to ensure the quality of the final product. The reaction mixture is typically heated to around 100-120°C, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Tetradecyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and tetradecanol.

    Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

    Addition Reactions: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

Tetradecyl acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetradecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. These polymers exhibit hydrophobic properties, making them suitable for applications where water resistance is essential. The molecular targets and pathways involved in its action are related to its interaction with other monomers and the formation of cross-linked polymer networks .

Comparison with Similar Compounds

Similar Compounds

    Lauryl acrylate: Similar in structure but with a shorter alkyl chain.

    Cetyl acrylate: Similar but with a longer alkyl chain.

    Stearyl acrylate: Similar but with an even longer alkyl chain.

Uniqueness

Tetradecyl acrylate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly useful in applications requiring moderate hydrophobic properties without compromising flexibility .

Properties

IUPAC Name

tetradecyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h4H,2-3,5-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNPVKXBNDGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33827-80-4
Record name 2-Propenoic acid, tetradecyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33827-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2066721
Record name Tetradecyl acrylate
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Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

21643-42-5
Record name Tetradecyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21643-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, tetradecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021643425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, tetradecyl ester
Source EPA Chemicals under the TSCA
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Record name Tetradecyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecyl acrylate
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Record name Tetradecyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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